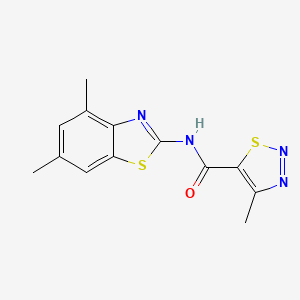![molecular formula C22H34N2O3 B11361840 2-(3,4-Dimethoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11361840.png)
2-(3,4-Dimethoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3311~3,7~]decan-6-ol is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol typically involves multiple steps:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often starting from simpler precursors.
Introduction of the dimethoxyphenyl group: This step usually involves a Friedel-Crafts alkylation reaction.
Addition of the diisopropyl groups: This can be done through alkylation reactions using isopropyl halides.
Final hydroxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the tricyclic core.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It has potential as an inhibitor of certain enzymes due to its unique structure.
Receptor Binding: The compound may interact with specific biological receptors, making it a candidate for drug development.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.
Diagnostics: It can be used in diagnostic assays due to its specific binding properties.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties.
Chemical Manufacturing: It can be used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 2-(3,4-Dimethoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol: Lacks the diisopropyl groups, resulting in different chemical properties.
5,7-Diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol: Lacks the dimethoxyphenyl group, affecting its biological activity.
Uniqueness
The presence of both the dimethoxyphenyl and diisopropyl groups in 2-(3,4-Dimethoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol makes it unique. This combination of functional groups contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H34N2O3 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
InChI |
InChI=1S/C22H34N2O3/c1-14(2)21-10-23-12-22(15(3)4,20(21)25)13-24(11-21)19(23)16-7-8-17(26-5)18(9-16)27-6/h7-9,14-15,19-20,25H,10-13H2,1-6H3 |
InChI Key |
VVTPGNLNSUAJGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CN3CC(C1O)(CN(C2)C3C4=CC(=C(C=C4)OC)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide](/img/structure/B11361761.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethanone](/img/structure/B11361763.png)
![N-(2-methoxyphenyl)-4,6-dimethyl-2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11361783.png)
![5-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B11361784.png)

![5-bromo-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B11361807.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11361814.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11361818.png)
![2-(2,6-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11361821.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitrobenzamide](/img/structure/B11361829.png)
![N-Cyclohexyl-2-[(2-methyl-6-phenylpyrimidin-4-YL)sulfanyl]acetamide](/img/structure/B11361833.png)
![3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B11361834.png)
![5-{[2-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11361839.png)
